molecular formula C17H22Br2O2 B1243718 5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol

5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol

Cat. No. B1243718
M. Wt: 418.2 g/mol
InChI Key: UHRXKJFPPKYYEC-BLLLJJGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol is a natural product found in Cymopolia barbata with data available.

Scientific Research Applications

Synthesis of Phenol Derivatives

  • The compound has been involved in the synthesis of various phenol derivatives. For instance, the synthesis of 1,1‐dimethyl‐4‐indanol derivatives has been achieved through intramolecular Friedel–Crafts cyclization, followed by demethylation. The reactions and yields are influenced by factors like solvent and temperature (Wang, Wu, & Xia, 2006).

Photodynamic Therapy Application

  • Zinc phthalocyanine derivatives, containing similar bromophenol structures, have shown significant potential in photodynamic therapy for cancer treatment. These derivatives demonstrate high singlet oxygen quantum yield, making them effective as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Activity

Antibacterial Agents

  • Certain bromophenol derivatives, such as (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol, have been synthesized and shown to possess antibacterial properties against various bacterial strains. This highlights the utility of bromophenol compounds in developing new antibacterial agents (Zhou, Ma, Yuan, Han, Liu, & Zhu, 2015).

Antioxidant and Anticancer Activities

  • Methylated and acetylated derivatives of natural bromophenols, similar in structure to the compound , have demonstrated significant antioxidant and anticancer activities. These findings suggest potential therapeutic applications in treating oxidative stress-related diseases and cancer (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

properties

Product Name

5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol

Molecular Formula

C17H22Br2O2

Molecular Weight

418.2 g/mol

IUPAC Name

5-bromo-2-[[(1S,3R)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-4-methoxyphenol

InChI

InChI=1S/C17H22Br2O2/c1-10-5-6-16(19)17(2,3)12(10)7-11-8-15(21-4)13(18)9-14(11)20/h8-9,12,16,20H,1,5-7H2,2-4H3/t12-,16+/m0/s1

InChI Key

UHRXKJFPPKYYEC-BLLLJJGKSA-N

Isomeric SMILES

CC1([C@@H](CCC(=C)[C@@H]1CC2=CC(=C(C=C2O)Br)OC)Br)C

SMILES

CC1(C(CCC(=C)C1CC2=CC(=C(C=C2O)Br)OC)Br)C

Canonical SMILES

CC1(C(CCC(=C)C1CC2=CC(=C(C=C2O)Br)OC)Br)C

synonyms

cyclocymopol monomethyl ether
LG 100127
LG 100128
LG-100127
LG-100128
LG100127
LG100128

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol
Reactant of Route 2
5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol
Reactant of Route 3
5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol
Reactant of Route 4
5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol
Reactant of Route 5
5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-((1S,3R)-3-bromo-2,2-dimethyl-6-methylene-cyclohexylmethyl)-4-methoxy-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.